Cas no 103847-15-0 (Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, rel-(+)-)
![Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, rel-(+)- structure](https://it.kuujia.com/scimg/cas/103847-15-0x500.png)
103847-15-0 structure
Nome del prodotto:Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, rel-(+)-
Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, rel-(+)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, rel-(+)-
- Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-6,6,7b
- Benzoicacid, 2,4-dihydroxy-6-methyl-,3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, (2a,2ab,4aa,7b,7aa,7bb)-(+)-
- Melledonal
- Melledonal A
- [(2R,2aS,4aR,7R,7aS,7bR)-3-ormyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2,4-dihydroxy-6-methylbenzoate
- 3-Formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,2a,4a,5,6,7,7a,7b-octahydro-1H-cyclobuta[e]inden-2-yl 2,4-dihydroxy-6-methylbenzoate
- DTXSID40908632
- CHEMBL1078143
- [(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2,4-dihydroxy-6-methyl-benzoate
- CHEBI:169110
- 103847-15-0
-
- Inchi: InChI=1S/C23H28O8/c1-11-5-13(25)6-14(26)16(11)19(28)31-15-8-21(4)17-18(27)20(2,3)10-22(17,29)7-12(9-24)23(15,21)30/h5-7,9,15,17-18,25-27,29-30H,8,10H2,1-4H3
- Chiave InChI: BYWJNFQCWYEWHX-UHFFFAOYSA-N
- Sorrisi: OC1C=C(C)C(C(OC2CC3(C4C(O)C(C)(C)CC4(C=C(C=O)C23O)O)C)=O)=C(O)C=1
Proprietà calcolate
- Massa esatta: 432.178
- Massa monoisotopica: 432.178
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 31
- Conta legami ruotabili: 4
- Complessità: 822
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 145Ų
Proprietà sperimentali
- Densità: 1.47
- Punto di ebollizione: 659.2°C at 760 mmHg
- Punto di infiammabilità: 227.7°C
- Indice di rifrazione: 1.663
Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, rel-(+)- Letteratura correlata
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
5. Book reviews
103847-15-0 (Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, rel-(+)-) Prodotti correlati
- 2172234-05-6((furan-3-yl)methanesulfonyl fluoride)
- 924869-08-9({1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol)
- 168463-93-2((3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one)
- 1448072-11-4(N-(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl-2,3-dimethoxybenzamide)
- 1803825-99-1(1-fluoro-2-iodo-3-methyl-4-nitrobenzene)
- 2059987-37-8(3-phenyloxane-3-carbonitrile)
- 1805744-70-0(3-(3-Bromopropyl)-2-iodobenzyl chloride)
- 1607303-73-0(6-cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide)
- 1806898-28-1(2-Chloro-6-(difluoromethyl)-4-methyl-3-(trifluoromethyl)pyridine)
- 1823254-23-4(6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
